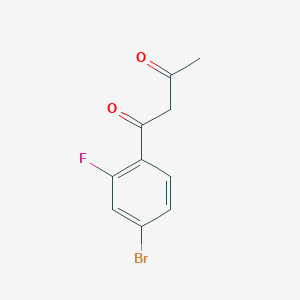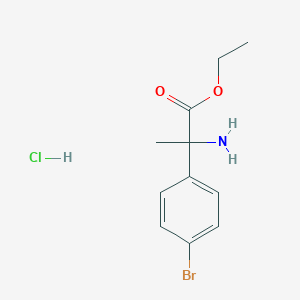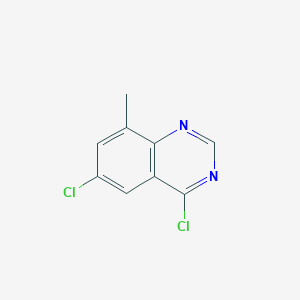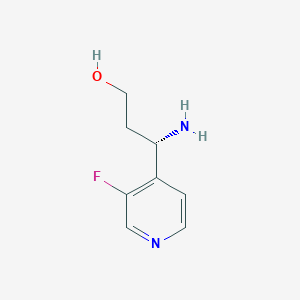
(3S)-3-Amino-3-(3-fluoro(4-pyridyl))propan-1-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Amino-3-(3-fluoro(4-pyridyl))propan-1-OL is a chiral compound with a specific stereochemistry at the third carbon atom. This compound features an amino group, a fluorinated pyridyl ring, and a hydroxyl group, making it an interesting molecule for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(3-fluoro(4-pyridyl))propan-1-OL typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a fluorinated pyridine derivative.
Amination: The precursor undergoes amination to introduce the amino group at the desired position.
Chiral Resolution: The final step involves chiral resolution to obtain the (3S) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and automated systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(3S)-3-Amino-3-(3-fluoro(4-pyridyl))propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluorine atom on the pyridyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted pyridyl derivatives.
Aplicaciones Científicas De Investigación
(3S)-3-Amino-3-(3-fluoro(4-pyridyl))propan-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its therapeutic potential in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S)-3-Amino-3-(3-fluoro(4-pyridyl))propan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
(3R)-3-Amino-3-(3-fluoro(4-pyridyl))propan-1-OL: The enantiomer of the compound with different stereochemistry.
3-Amino-3-(4-pyridyl)propan-1-OL: Lacks the fluorine atom on the pyridyl ring.
3-Amino-3-(3-chloro(4-pyridyl))propan-1-OL: Contains a chlorine atom instead of fluorine.
Uniqueness
(3S)-3-Amino-3-(3-fluoro(4-pyridyl))propan-1-OL is unique due to its specific stereochemistry and the presence of a fluorinated pyridyl ring, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C8H11FN2O |
|---|---|
Peso molecular |
170.18 g/mol |
Nombre IUPAC |
(3S)-3-amino-3-(3-fluoropyridin-4-yl)propan-1-ol |
InChI |
InChI=1S/C8H11FN2O/c9-7-5-11-3-1-6(7)8(10)2-4-12/h1,3,5,8,12H,2,4,10H2/t8-/m0/s1 |
Clave InChI |
IVNDWFRARHKBGY-QMMMGPOBSA-N |
SMILES isomérico |
C1=CN=CC(=C1[C@H](CCO)N)F |
SMILES canónico |
C1=CN=CC(=C1C(CCO)N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(6-Methylthieno[3,4-d][1,3]dioxol-4-yl)(phenyl)methanol](/img/structure/B13083721.png)
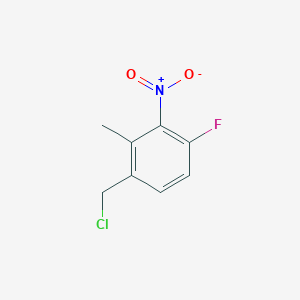
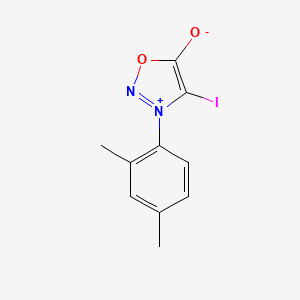
![5-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083748.png)

![2-amino-N-[(1S)-2-(dimethylamino)cyclohexyl]-N-propan-2-ylpropanamide](/img/structure/B13083754.png)
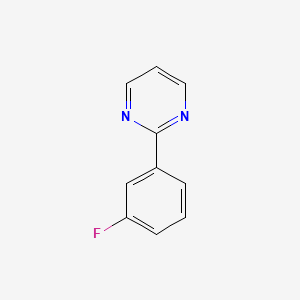
![[(Z)-Hydroxyimino]-(1-methyl-1H-imidazol-2-YL)-aceticacidethylester](/img/structure/B13083761.png)

![1-(2-Bromophenyl)-4-chloro-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13083771.png)
